4-Tert-butyl-3-(3-hydroxypyrrolidine-1-carbonyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-tert-butyl-3-(3-hydroxypyrrolidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)9-6-14-11(17)10(9)12(18)15-5-4-8(16)7-15/h8-10,16H,4-7H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVLWKGHBXBIHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)N2CCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride-Mediated Coupling
- Activation : The 3-carboxylic acid derivative of 4-tert-butylpyrrolidin-2-one is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
- Nucleophilic Attack : 3-Hydroxypyrrolidine reacts with the acid chloride in the presence of triethylamine (Et₃N) as a base, yielding the amide product.
Coupling Reagents
Alternative methods employ carbodiimide reagents (e.g., EDCl/HOBt) to facilitate amide bond formation without isolating the acid chloride. This approach minimizes side reactions and is preferable for sensitive substrates.
Stereochemical Considerations and Purification
The tert-butyl group introduces significant steric hindrance, necessitating optimized reaction conditions to maintain stereochemical integrity. Chiral HPLC or enzymatic resolution may be employed to ensure enantiopurity, particularly if racemization occurs during coupling. Final purification typically involves recrystallization from ethanol/water mixtures or column chromatography.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-Tert-butyl-3-(3-hydroxypyrrolidine-1-carbonyl)pyrrolidin-2-one can be used to study enzyme-substrate interactions and to develop inhibitors for various biological targets.
Medicine: This compound has potential applications in drug discovery and development. Its structural features may be exploited to design new therapeutic agents with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which 4-Tert-butyl-3-(3-hydroxypyrrolidine-1-carbonyl)pyrrolidin-2-one exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved will vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Pyrrolidin-2-one Core
Taurine-Modified Pyrrolidin-2-one (Compound I)
- Substituents : Taurine residue introduced via N-alkylation.
- Biological Activity : Demonstrated antidepressant and anxiolytic effects in preclinical models. The taurine moiety enhances neuroprotective properties and exploratory activity in rodents .
- Key Difference : Unlike the target compound, which features a rigid tert-butyl group, Compound I incorporates a sulfonic acid-containing taurine residue, likely improving water solubility and modulating GABAergic or glutamatergic pathways.
1-(5-Chloro-2-hydroxyphenyl)pyrrolidin-2-one Derivatives
- Substituents : 5-Chloro-2-hydroxyphenyl and thioxo-oxadiazolyl or triazolyl groups.
- Biological Activity : Antioxidant activity 1.35–1.5× higher than ascorbic acid in DPPH assays .
- Key Difference : The electron-withdrawing chloro and hydroxyl groups on the phenyl ring enhance radical scavenging, a property absent in the target compound due to its aliphatic substituents.
5-Aryl-4-(1H-Benzoimidazol-2-yl)pyrrolidin-2-one Derivatives
- Substituents : Naphthalenyl thiazolyl and benzoimidazolyl groups.
- Biological Activity : Broad-spectrum antibacterial and antifungal activity, likely due to π-π stacking and membrane disruption .
- Key Difference : The aromatic heterocycles in these derivatives contrast with the target compound’s aliphatic tert-butyl and hydroxypyrrolidine groups, suggesting divergent therapeutic applications.
Structural Analogues from Catalogs (Pyridine Derivatives)
Several tert-butyl-containing pyrrolidine derivatives from catalogs (Evidences 4–7) share structural motifs but lack bioactivity data. Examples include:
- HB613 : (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate.
- HB615 : 6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoro-3-iodopyridine.
- Key Insight : Fluorine and pyridine moieties in these compounds may enhance metabolic stability or binding affinity, but the absence of a hydroxypyrrolidine carbonyl limits direct functional comparison .
Physical Properties and Thermodynamics
- 2-Pyrrolidinone (Baseline): Reported thermodynamic properties include vapor pressure correlations and compressibility in mixtures .
- Target Compound : The tert-butyl and hydroxypyrrolidine groups likely increase molecular weight (est. ~280–320 g/mol) and reduce solubility compared to unsubstituted pyrrolidin-2-one.
Notes
- Structural-Activity Relationships : The tert-butyl group in the target compound may improve metabolic stability compared to smaller alkyl groups, while the hydroxypyrrolidine carbonyl could facilitate target engagement via hydrogen bonding.
- Diverse Applications : Pyrrolidin-2-one derivatives exhibit a wide range of activities (CNS, antioxidant, antimicrobial), highlighting the scaffold’s versatility .
Biological Activity
4-Tert-butyl-3-(3-hydroxypyrrolidine-1-carbonyl)pyrrolidin-2-one is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its structural features suggest potential biological activities that could be harnessed for therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine backbone with tert-butyl and hydroxypyrrolidine substituents. Its molecular formula is , with a molecular weight of approximately 250.33 g/mol. The presence of the carbonyl group contributes to its reactivity and potential interactions with biological targets.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Effects : Similar compounds have shown promise as anti-inflammatory agents. Studies on related pyrrolidinones indicate that they can inhibit pathways involved in inflammation, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the synthesis of pro-inflammatory mediators .
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which can mitigate oxidative stress. Antioxidants are crucial in preventing cellular damage caused by free radicals, thereby contributing to overall health and disease prevention.
- Neuroprotective Effects : Some derivatives of pyrrolidinones have been studied for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of neuroinflammation are key mechanisms involved .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : As noted in anti-inflammatory studies, the compound may inhibit enzymes like COX and LOX, reducing the production of inflammatory mediators.
- Modulation of Cell Signaling : It may influence signaling pathways related to cell survival and apoptosis, particularly in cancer cells where dysregulation leads to tumor growth.
- Interaction with Receptors : The compound could interact with specific receptors involved in neurotransmission or immune response modulation, although detailed receptor binding studies are needed for confirmation.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with similar compounds:
- A study on a related pyrrolidinone demonstrated significant anti-inflammatory effects in vitro, showing reduced levels of pro-inflammatory cytokines in cell cultures treated with the compound .
- Another investigation highlighted the neuroprotective effects of pyrrolidinone derivatives in models of oxidative stress, suggesting that these compounds could serve as potential treatments for neurodegenerative disorders .
Data Table: Comparative Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
